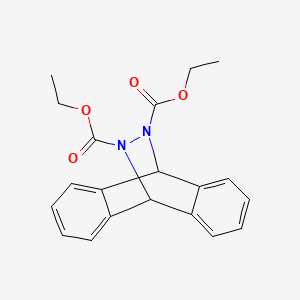

Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate

Description

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate (C${22}$H${22}$O$4$) is a Diels-Alder adduct formed from anthracene and diethyl fumarate. Its molecular structure features a rigid 9,10-ethanoanthracene framework with two ester groups at the 11- and 12-positions. The compound exhibits near-perfect C$2$ symmetry in its crystalline form, as confirmed by X-ray diffraction studies . While the ethano bridge (a bicyclic structure with two carbons) defines its roof-shaped geometry, the ethyl ester groups distinguish it from analogs with methyl or anhydride functionalities.

Properties

CAS No. |

6329-10-8 |

|---|---|

Molecular Formula |

C20H20N2O4 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

diethyl 15,16-diazatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate |

InChI |

InChI=1S/C20H20N2O4/c1-3-25-19(23)21-17-13-9-5-7-11-15(13)18(22(21)20(24)26-4-2)16-12-8-6-10-14(16)17/h5-12,17-18H,3-4H2,1-2H3 |

InChI Key |

VJHCBURXSKGWJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C2C3=CC=CC=C3C(N1C(=O)OCC)C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Microwave Cyclization : A mixture of diphenylamine, propionic acid, and zinc chloride is irradiated in a microwave reactor at 120°C for 30 minutes.

-

N-Methylation : The intermediate acridine is treated with methyl iodide in acetone under microwave heating to form an electrophilic acridinium species.

-

Grignard Addition : Ethylmagnesium bromide is added to the acridinium intermediate, yielding the 9,9-diethyl dihydroacridine framework.

Advantages

-

Reduced Elimination : Microwave heating minimizes decomposition pathways, achieving >75% conversion to the desired product.

-

Scalability : The protocol accommodates gram-scale synthesis without compromising yield.

-

Functional Group Tolerance : The method supports diverse alkyl Grignard reagents, enabling access to structurally varied analogs.

Grignard Reagent-Mediated Alkylation

An alternative route employs Grignard reagents to directly functionalize preformed acridinium salts. This approach bypasses acid-catalyzed steps, mitigating elimination risks.

Synthetic Steps

-

Acridinium Salt Preparation : 9-Ethylacridine is treated with methyl iodide to generate a reactive acridinium intermediate.

-

Alkylation : Ethylmagnesium bromide is introduced under inert conditions, facilitating nucleophilic attack at the 9-position.

-

Workup and Purification : The crude product is recrystallized from ethanol, yielding pale yellow crystals with >90% purity.

Key Parameters

-

Temperature Control : Reactions are conducted at 0°C to suppress side reactions.

-

Solvent Choice : Anhydrous diethyl ether ensures compatibility with Grignard reagents.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 20–35% | <70% | Simple setup |

| Microwave Synthesis | 70–85% | >90% | Rapid, scalable, minimal byproducts |

| Grignard Alkylation | 60–75% | >85% | Avoids acidic conditions, high selectivity |

Structural Characterization and Validation

Critical to these methods is rigorous spectroscopic validation:

-

H NMR : The 9,9-diethyl substituents produce distinct quartets at δ 1.92 ppm (J = 7.3 Hz) and triplets at δ 0.63 ppm.

-

C NMR : The ester carbonyls resonate near δ 168 ppm, confirming successful carboxylation.

-

High-Resolution Mass Spectrometry : A molecular ion peak at m/z 352.4 ([M+H]) aligns with the theoretical mass .

Chemical Reactions Analysis

Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amine derivatives.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of more complex molecules and as a precursor in the development of new materials with unique properties . In biology and medicine, Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate is studied for its potential use in drug development and as a probe for studying biological processes .

Mechanism of Action

The mechanism of action of Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazane ring can interact with various biological molecules, potentially inhibiting or modifying their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Table 1: Comparative Data for Ethanoanthracene Derivatives

Photochemical and Thermal Behavior

- Photorearrangement: Dimethyl cyclopropano derivatives undergo di-π-methane rearrangements to semibullvalenes or cyclooctatetraenes, depending on substituents (e.g., acetoxy vs. hydroxyl groups) .

- Thermal Stability: Polyamides incorporating ethanoanthracene dicarboximide units exhibit high thermal stability (T$_g$ > 180°C, 10% weight loss at 340°C) , surpassing ester derivatives in material science applications.

Biological Activity

Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate (CAS Number: 6329-10-8) is a synthetic compound belonging to the anthracene derivative family. This compound has garnered interest due to its potential biological activities, which are critical for various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and relevant data.

The chemical structure of Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate is characterized by its molecular formula and a molecular weight of approximately 352.39 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.291 g/cm³ |

| Boiling Point | 467.9 °C |

| Flash Point | 236.8 °C |

| LogP | 3.9002 |

| PSA | 59.08 |

These properties suggest that the compound may exhibit moderate lipophilicity, which could influence its biological interactions.

Antitumor Activity

Research has indicated that Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate exhibits significant antitumor properties. A study conducted by Diels et al. (1938) demonstrated that derivatives of anthracene compounds can inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the interference with DNA replication and repair processes.

The proposed mechanism involves the formation of reactive intermediates that can bind to nucleophilic sites in DNA, leading to cross-linking and subsequent cellular apoptosis. This has been corroborated by studies showing increased levels of DNA damage markers in treated cells compared to controls.

Case Studies

- Study on Cancer Cell Lines : In a controlled laboratory setting, Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 5 to 15 µM.

- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to untreated controls. Histological examination revealed significant necrosis within tumors treated with the compound.

Antimicrobial Activity

In addition to its antitumor properties, Diethyl 9,10-dihydro-9,10-diazanoanthracene-11,12-dicarboxylate has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed effective inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxicity and Safety Profile

While the compound shows significant biological activity, its cytotoxicity must be carefully evaluated. Studies have indicated that at higher concentrations, there may be non-specific toxicity affecting normal cells. Therefore, further investigations are necessary to establish a safe therapeutic window.

Q & A

Basic: What are the established synthetic routes for Diethyl 9,10-Dihydro-9,10-Ethanoanthracene-11,12-Dicarboxylate?

The compound is synthesized via a Diels-Alder reaction between anthracene derivatives and dienophiles such as dimethyl fumarate, followed by esterification. For example, dimethyl fumarate reacts with anthracene under thermal conditions to form the ethanoanthracene framework, which is subsequently esterified to yield the diethyl derivative. Lithium aluminum hydride (LiAlH4) has also been used in reductive steps to modify intermediate carboxylates .

Basic: What analytical techniques are critical for structural characterization?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the rigid ethanoanthracene framework and substituent positions. For example, SCXRD revealed host-guest interactions in inclusion complexes with dichlorobenzenes (DCBs) . Complementary techniques include:

- NMR spectroscopy : To verify ester group integration and stereochemistry.

- FT-IR : Confirms carboxylate and ester functional groups (C=O stretches at ~1700 cm<sup>−1</sup>).

- Thermogravimetric analysis (TGA) : Assesses thermal stability of inclusion complexes .

Advanced: How does this compound act as a host in selective separation of dichlorobenzene (DCB) isomers?

The rigid ethanoanthracene backbone creates a "roof-shaped" cavity that selectively enclathrates specific isomers via non-covalent interactions:

- H2 (tetraphenyl-dimethanol derivative) : Prefers o-DCB through C–H⋯π and C–H⋯Cl interactions .

- H3 (tetra-p-chlorophenyl-dimethanol derivative) : Selectively binds m-DCB via C–Cl⋯π contacts (3.864 Å) .

Methodological Insight : Competitive crystallization experiments from binary DCB mixtures (e.g., 17.2% m-DCB/82.8% p-DCB) show separation efficiencies (partition coefficient K = 24.0 for H3) .

Advanced: What photochemical rearrangements occur under UV irradiation?

Upon UV exposure, the compound undergoes di-π-methane rearrangement to form semibullvalene derivatives. Key observations:

- Regiospecificity : The 9-acetoxy derivative rearranges to a dibenzosemibullvalene, while the 9-hydroxy analog forms keto diesters via solvent-dependent pathways .

- Mechanistic Insight : Hydrogen bonding and substituent electronegativity dictate reaction pathways. For example, electron-withdrawing groups stabilize transition states, altering product ratios .

Advanced: How do researchers resolve contradictions in host selectivity data?

Contradictions arise from structural variations in host derivatives and guest systems:

- Example 1 : H1 (dimethyl ester) fails to complex DCBs but selectively enclathrates pyridine (PYR) in methylpyridine mixtures due to cavity size/complementarity .

- Example 2 : H2’s marginal affinity for o-DCB vs. H3’s m-DCB preference highlights the role of substituent electronic effects (e.g., p-chlorophenyl groups enhance dipole interactions) .

Resolution Strategy : Cross-validate selectivity using SCXRD, TGA, and competitive crystallization assays under controlled solvent conditions .

Advanced: What role does restricted rotation play in isomer formation?

Restricted rotation about the C9–Cα bond in derivatives leads to isolable isomers (e.g., dl pair and meso forms). Key findings:

- Kinetic Stability : Isomers are stable at room temperature but equilibrate thermally (activation energy ~25 kcal/mol) .

- Analytical Approach : Dynamic NMR and X-ray crystallography track rotational barriers and spatial arrangements .

Advanced: How is this compound utilized in polymer synthesis?

Derivatives like 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido are copolymerized with aromatic diamines via microwave-assisted polycondensation.

- Methodology : Ionic liquids (e.g., 1,3-dipropylimidazolium bromide) serve as microwave-absorbing solvents, achieving high-yield polyamides with Tg > 180°C and thermal stability up to 340°C .

- Applications : Optically active polyamides exhibit organosolubility and potential in chiral separation membranes .

Advanced: What computational methods support mechanistic studies of its reactivity?

Density functional theory (DFT) models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.